molecular formula C8H11NO4 B2515190 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate CAS No. 2137086-32-7

2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate

Cat. No.: B2515190
CAS No.: 2137086-32-7
M. Wt: 185.179
InChI Key: JEZHDKNETSXTJZ-AADKRJSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.179. The purity is usually 95%.
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Scientific Research Applications

Overview of Aziridine Alkaloids

Aziridine alkaloids, including 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate, have garnered interest in scientific research due to their varied biological activities and potential as drug prototypes. These compounds, found in both terrestrial and marine species, exhibit significant pharmacological properties such as antitumor, antimicrobial, and antibacterial effects. The research on natural aziridine alkaloids, alongside their lipophilic semi-synthetic and synthetic analogs, highlights their importance in drug discovery processes. Over 130 biologically active aziridine-containing compounds have been identified, demonstrating a wide range of confirmed pharmacological activities. This emphasizes the role of aziridine alkaloids as a crucial source for developing therapeutic agents and leads in medicinal chemistry (Ismail, Levitsky, & Dembitsky, 2009).

Aziridine Alkaloids in Cancer Treatment

Aziridine alkaloids' potential as therapeutic agents, particularly in cancer treatment, has been extensively reviewed. The unique chemical structures of these compounds, combined with their confirmed biological activities, make them promising candidates for anticancer research. The emphasis on the antitumor, antimicrobial, and antibacterial effects of these compounds indicates a significant interest in leveraging their unique properties for therapeutic purposes. The synthesis of aziridines through the formation of β-amino methylselenonium salts, a novel approach, underscores the innovative strategies employed in developing aziridine-based drug leads. This approach not only offers new pathways for synthesizing aziridine alkaloids but also opens up possibilities for creating more effective and targeted cancer therapies (Ismail, Levitsky, & Dembitsky, 2009).

Future Directions

The study of aziridines and their derivatives is an active area of research, with potential applications in pharmaceuticals and materials science . Future research on “2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate” could explore its potential uses in these areas.

Properties

IUPAC Name

2-O-methyl 1-O-prop-2-enyl (2S)-aziridine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-4-13-8(11)9-5-6(9)7(10)12-2/h3,6H,1,4-5H2,2H3/t6-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZHDKNETSXTJZ-AADKRJSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN1C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.